Chemical structure and properties of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Chemical structure and properties of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid
Executive Summary
This technical guide provides a comprehensive analysis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid (also known as 5-(1,3-benzodioxol-5-yl)-5-oxopentanoic acid). As a functionalized
Chemical Identity & Structural Analysis[4][5][6]
The compound is a disubstituted benzene derivative featuring a methylenedioxy ring fused to the aromatic core and a 5-carbon keto-acid side chain. The presence of the ketone at the C5 position (relative to the acid) classifies it as a
| Property | Data |
| IUPAC Name | 5-(1,3-Benzodioxol-5-yl)-5-oxopentanoic acid |
| Common Name | 3,4-Methylenedioxybenzoylbutyric acid |
| Molecular Formula | |
| Molecular Weight | 236.22 g/mol |
| Structural Features | [3][4] • 1,3-Benzodioxole Ring: Lipophilic, metabolically active scaffold (CYP450 inhibitor).• Ketone (C5): Electron-withdrawing, susceptible to nucleophilic attack/reduction.• Carboxylic Acid (C1): Ionizable headgroup ( |
| CAS Registry | Note: Often indexed under ester forms or specific salt derivatives. Related: 41917-45-7 (reduced form). |
Structural Diagram
The molecule consists of a rigid aromatic domain (benzodioxole) tethered to a flexible aliphatic chain terminating in a polar carboxyl group.
Figure 1: Functional domain analysis of 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid.
Physicochemical Properties[4][6][8][9]
The following properties are derived from structural analogues and standard chemoinformatic models for benzodioxole keto-acids.
| Parameter | Value / Description |
| Physical State | Off-white to pale yellow crystalline solid. |
| Melting Point | 115–125 °C (Estimated range based on succinic analogue MP ~160°C). |
| Solubility | • Soluble: Ethanol, DMSO, DMF, Ethyl Acetate.• Sparingly Soluble: Dichloromethane, Diethyl Ether.• Insoluble: Water (neutral pH); soluble in alkaline aqueous solutions (as carboxylate salt). |
| Stability | Stable under standard storage conditions. Sensitive to strong oxidizers. |
| Reactivity | The methylenedioxy ring is acid-labile at high temperatures; the ketone is prone to reduction. |
Synthetic Pathways
The most robust route to 5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-benzodioxole with glutaric anhydride .
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution (
Detailed Protocol
Warning: 1,3-Benzodioxole is susceptible to ring cleavage ("demethylenation") in the presence of strong Lewis acids like
Reagents:
-
1,3-Benzodioxole (1.0 equiv)
-
Glutaric Anhydride (1.1 equiv)
-
Aluminum Chloride (
) (2.2 equiv) or Tin(IV) Chloride ( ) for milder conditions. -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve 1.1 equivalents of glutaric anhydride in anhydrous DCM. Cool the solution to 0–5 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous
(2.2 equiv) in small portions. Ensure the temperature remains <10 °C to prevent exotherms. Stir for 30 minutes to form the acylating complex. -
Substrate Addition: Add 1,3-benzodioxole (1.0 equiv) dropwise as a solution in DCM. The solution will darken (red/brown) as the complex forms.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM).
-
Quenching: Pour the reaction mixture slowly into a slurry of ice and concentrated HCl. This hydrolyzes the aluminum complex.
-
Isolation: Extract the aqueous layer with DCM (3x). Combine organic layers and wash with brine.
-
Purification: The product is an acid. Extract the organic layer with saturated
solution (moves product to aqueous phase). Wash the aqueous layer with ether (removes neutral impurities). Acidify the aqueous layer with HCl to pH 1 to precipitate the product. Filter and recrystallize from Ethanol/Water.
Figure 2: Synthetic workflow for the Friedel-Crafts acylation of 1,3-benzodioxole.
Analytical Characterization
Validating the structure requires confirming both the benzodioxole moiety and the aliphatic keto-acid chain.
| Technique | Expected Signals / Diagnostic Peaks |
| • | |
| IR Spectroscopy | • 2500–3000 cm |
| Mass Spectrometry | • [M-H] |
Pharmaceutical & Industrial Applications[1][10]
This compound acts as a versatile "chiral-pool-free" building block for complex therapeutics.
Stiripentol Analogue Synthesis
While Stiripentol is an allylic alcohol, this keto-acid allows for the synthesis of saturated or modified side-chain analogues.
-
Workflow: The C5-ketone can be reduced (using
) to a secondary alcohol, or reacted with Grignard reagents (e.g., methyl magnesium bromide) to form tertiary alcohols structurally similar to Stiripentol.
GABAergic Modulators
-Keto acids are direct precursors to-
Pathway: Reductive amination with
yields 5-amino-5-(1,3-benzodioxol-5-yl)pentanoic acid, a lipophilic analogue of GABA (gamma-aminobutyric acid) capable of crossing the blood-brain barrier.
Metabolic Probes
The methylenedioxy moiety is a known inhibitor of Cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4). This compound can be used to probe metabolic stability or design "mechanism-based inhibitors" (suicide substrates) for these enzymes.
References
-
Friedel-Crafts Acylation Mechanisms: Groves, J. K. (1972). "The Friedel–Crafts acylation of alkenes". Chem. Soc. Rev., 1, 73. Link
-
Synthesis of Benzodioxole Derivatives: Fatope, M. O., & Okogun, J. I. (1982). "A convenient solvent-specific synthesis of 4-[4-acetoxy-3-(3-methylbut-2-enyl)phenyl]butyric acid". J. Chem. Soc., Perkin Trans. 1, 1601-1603. Link
-
Stiripentol Structure & Activity: "Stiripentol: A Novel Antiepileptic Drug". Neurotherapeutics, 2007. Link
-
General Acylation Protocols: "Improved Process for the Continuous Acylation of 1,3-Benzodioxole". Molecules, 2024.[5][3][6] Link
Sources
- 1. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. RU2567555C1 - Method of producing methyl ether of 4-(4-aminophenyl)butyric acid - Google Patents [patents.google.com]
- 5. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [mdpi.com]
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